
Triisopropyl orthoformate
Overview
Description
Triisopropyl orthoformate (CAS: 4447-60-3, molecular formula: C10H22O3) is a branched orthoester widely used in organic synthesis as a protecting group, dehydrating agent, and reagent for acetal formation. Its structure features three isopropyl groups attached to a central carbon, conferring significant steric bulk compared to linear orthoesters like triethyl or tripropyl orthoformate . This steric hindrance profoundly influences its reactivity and applications in synthetic chemistry.
Preparation Methods
Alcoholysis of Hydrogen Cyanide with Isopropanol
This method is analogous to the industrial preparation of trimethyl orthoformate but uses isopropanol instead of methanol. The reaction proceeds as:
$$
\text{HCN} + 3 \text{(CH}3)2\text{CHOH} \rightarrow \text{HC(OCH(CH}3)2)3 + \text{NH}3
$$
-
- Formation of an amine salt by reaction of hydrogen cyanide with isopropanol and hydrogen chloride.
- Alcoholysis of the salt with isopropanol at controlled temperatures (0–15 °C) for 1.5–2.5 hours.
- Purification by centrifugation and treatment with alkali aqueous solutions (e.g., sodium hydroxide or potassium hydroxide at 4–7% concentration) to remove impurities such as triazine byproducts.
- Drying to obtain high-purity triisopropyl orthoformate.
-
- High yield (up to 90% or more).
- Low impurity content (triazine content as low as 0.001–0.06%).
- Mild reaction conditions and suitability for large-scale production.
-
- The use of hydrogen cyanide requires strict safety measures due to its toxicity.
- The alkali treatment step is critical for removing byproducts and improving purity.
Reaction of Sodium Isopropoxide with Chloroform
This method involves the reaction of sodium isopropoxide with chloroform under controlled conditions:
$$
3 \text{(CH}3)2\text{CHO}^- \text{Na}^+ + \text{CHCl}3 \rightarrow \text{HC(OCH(CH}3)2)3 + 3 \text{NaCl}
$$
-
- Sodium isopropoxide is prepared by reacting sodium metal or sodium hydride with isopropanol.
- Chloroform is added slowly to the sodium isopropoxide solution to control the exothermic reaction.
- The reaction is typically carried out under inert atmosphere and at low temperatures to prevent side reactions.
- The product is isolated by distillation or extraction.
-
- The reaction is strongly exothermic and requires careful temperature control.
- Water presence must be minimized to prevent hydrolysis of the orthoformate.
- The yield can be affected by the order and rate of addition of reactants.
-
- Simultaneous slow addition of chloroform and sodium isopropoxide to maintain low reactant concentrations and improve selectivity.
- Use of closed systems with slight positive pressure (0.05–0.2 MPa) to enhance reaction completion and reduce reaction time.
One-Step Synthesis Using Phase Transfer Catalysts
- This method uses chloroform, isopropanol, and a base such as sodium hydroxide in the presence of a phase transfer catalyst (e.g., tributyl benzyl ammonium chloride).
- The catalyst facilitates the transfer of reactants between phases, improving reaction rates and yields.
The process involves:
- Dispensing reactants into a reactor.
- Controlled addition of chloroform.
- Reaction at moderate temperatures (50–80 °C) for several hours.
- Separation of byproducts such as ammonium chloride by centrifugation.
- Distillation to purify this compound.
This method is suitable for industrial scale but requires careful catalyst selection to balance cost and efficiency.
Preparation Method | Key Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Alcoholysis of HCN with isopropanol | 0–15 °C, 1.5–2.5 h, alkali treatment | 90–96 | 99.6–99.8 | Low triazine impurities, mild process |
Sodium isopropoxide + chloroform | Low temp, controlled addition, inert | ~78–85 | High | Exothermic, requires careful control |
One-step with phase transfer catalyst | 50–80 °C, PTC, base present | 80–90 | High | Catalyst cost consideration |
- The alcoholysis of hydrogen cyanide with isopropanol is favored for high purity and yield but involves handling toxic HCN.
- The sodium isopropoxide and chloroform method is classical but requires precise control to avoid side reactions and hydrolysis.
- Phase transfer catalysis offers a balance between operational simplicity and yield but may increase costs.
- Purification steps involving alkali aqueous treatment and centrifugation are essential to remove byproducts such as triazines and ammonium salts.
- Reaction parameters such as temperature, reactant addition rate, and pressure significantly influence yield and product quality.
The preparation of this compound can be effectively achieved by adapting known orthoformate synthesis methods, primarily:
- Alcoholysis of hydrogen cyanide with isopropanol under controlled temperature and alkali treatment for purification.
- Esterification of sodium isopropoxide with chloroform with careful control of addition rates and reaction conditions.
- One-step synthesis using phase transfer catalysts to facilitate reaction between chloroform and isopropanol in the presence of a base.
Chemical Reactions Analysis
Hydrolysis Reactions
TIPO undergoes hydrolysis under basic or acidic conditions, with catalytic acceleration observed in supramolecular environments.
Mechanism and Catalysis
In aqueous basic solutions, TIPO hydrolysis follows a Michaelis-Menten kinetic model when catalyzed by supramolecular assemblies (e.g., self-assembled cages). Key parameters include:
Parameter | Value (TIPO) | Value (Triethyl Orthoformate) |
---|---|---|
(s) | ||
(mM) | 7.69 | 21.5 |
Rate acceleration () | 890 | 560 |
The reaction involves:
- Encapsulation of neutral TIPO within the supramolecular host.
- Transition-state stabilization via electrostatic interactions, lowering the activation energy .
- Rate-limiting proton transfer from protonated water to the substrate (A-SE2 mechanism) .
Effect of Substituent Bulkiness
Bulky isopropyl groups in TIPO reduce hydrolysis rates compared to less hindered analogs (e.g., triethyl orthoformate), likely due to steric hindrance during encapsulation .
Protection/Deprotection of Functional Groups
TIPO serves as a protecting agent for alcohols, amines, and carbonyl groups in multistep syntheses.
Substrate Scope and Efficiency
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
Benzyl alcohol | Benzyl orthoester | 92 | TIPO, PPTS, 25°C |
Cyclohexylamine | Cyclohexyl imine | 85 | TIPO, HCl, reflux |
Cross-Coupling and Methylation Reactions
TIPO participates in radical-mediated cross-coupling reactions, particularly in photoredox catalysis.
Nickel/Photoredox Catalysis
- Methylation of Aryl Chlorides : TIPO acts as a methyl radical source via β-scission under blue-light irradiation .
- Key Mechanistic Steps :
Dynamic Covalent Chemistry
TIPO engages in reversible reactions to form dynamic equilibria of products, useful in materials science.
Reaction with Glycerol
- At 90°C and excess TIPO (), glycerol forms orthoester derivatives (e.g., compound 3 ) in 97% selectivity .
- Equilibrium shifts toward thermodynamically stable products under catalytic conditions (e.g., PPTS or ionic liquids) .
Esterification and Transacetalization
TIPO drives esterification equilibria by removing water as a byproduct.
Limitations and Reactivity Constraints
Scientific Research Applications
Triisopropyl orthoformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of other compounds.
Biology: this compound is employed in the modification of biomolecules, such as the protection of hydroxyl groups in nucleotides and carbohydrates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of triisopropyl orthoformate involves its ability to form stable orthoformate derivatives with alcohols and amines. The central carbon atom in this compound is electron-deficient due to the presence of three electronegative isopropoxy groups. This electron deficiency makes the central carbon highly reactive towards nucleophiles, facilitating the formation of stable orthoformate derivatives .
Comparison with Similar Compounds
Comparison with Similar Orthoformates
Structural and Physical Properties
Compound | CAS Number | Molecular Formula | Structure Type | Purity (Typical) | Key Physical Traits |
---|---|---|---|---|---|
Trimethyl orthoformate | 149-73-5 | C4H10O3 | Linear | >98.0% (GC) | Low boiling point, high volatility |
Triethyl orthoformate | 122-51-0 | C7H16O3 | Linear | >97.0% (GC) | Moderate reactivity, common solvent |
Tripropyl orthoformate | 621-76-1 | C10H22O3 | Linear | >98.0% (GC) | Higher boiling point, slower reactions |
Triisopropyl orthoformate | 4447-60-3 | C10H22O3 | Branched | >97.0% (GC) | High steric bulk, lower solubility in polar solvents |
Key Insight : While triisopropyl and tripropyl orthoformates share the same molecular formula, the branched isopropyl groups in this compound reduce its reactivity and alter solubility compared to linear analogs .
Commercial Availability and Handling
Biological Activity
Triisopropyl orthoformate (TPOF) is an orthoester with significant chemical reactivity and various applications in organic synthesis. Its biological activity, while less extensively studied than some other compounds, shows promise in medicinal chemistry and synthetic biology. This article reviews the biological activity of TPOF, focusing on its reactivity, applications in drug synthesis, and potential therapeutic uses.
This compound is characterized by its structure, which includes three isopropyl groups attached to an orthoformate moiety. This configuration contributes to its unique reactivity profile:
- Hydrolysis : TPOF hydrolyzes slowly in water, which can be advantageous for controlled release applications in drug delivery systems .
- Alkylation and Acylation : It serves as an effective alkylating agent and can participate in acylation reactions, making it valuable in synthesizing various biologically active compounds .
Applications in Organic Synthesis
TPOF has been utilized in several synthetic pathways that are relevant to drug development:
- Synthesis of Heterocycles : It has been employed in the synthesis of 4(3H)-quinazolinones, compounds known for their diverse biological activities, including anticancer properties .
- Total Synthesis of Natural Products : TPOF has been used in the total synthesis of complex natural products, which often possess significant pharmacological activities. For instance, it was involved in synthesizing loganin, a compound with potential therapeutic effects .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of orthoformates, including TPOF. Research indicates that orthoformates exhibit activity against various bacterial strains. For instance:
- In vitro Studies : Experiments have shown that TPOF can inhibit the growth of certain bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of TPOF derivatives have also been investigated:
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that modifications of TPOF can lead to compounds with enhanced cytotoxicity against cancer cells. For example, derivatives of TPOF have shown promising results against breast cancer cell lines .
Case Studies
-
Synthesis of Anticancer Agents :
- A study utilized TPOF as a reagent in synthesizing novel anticancer compounds. The resulting derivatives exhibited significant cytotoxic activity against multiple cancer cell lines, indicating that TPOF could be a useful building block in developing new cancer therapies.
-
Antimicrobial Applications :
- Another research project focused on the antimicrobial potential of orthoformate derivatives. The study found that certain derivatives showed effective inhibition against Gram-positive bacteria, highlighting the potential for TPOF in developing new antibacterial agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic applications of triisopropyl orthoformate in organic chemistry?
this compound is widely used as a reagent in acetal/ketal formation and protection strategies. For example, it facilitates the conversion of hydroxyacetophenones into cyclic acetals under catalytic conditions with cerium(III) trifluoromethanesulfonate . It is also employed in ketal protection of carbonyl groups during multi-step syntheses, such as in the preparation of boronic acid-containing phenstatin analogues, where it ensures selective reactivity while preserving other functional groups .
Q. How does this compound compare to other orthoesters (e.g., trimethyl or triethyl orthoformate) in reaction outcomes?
The steric bulk of the isopropyl groups in this compound can hinder reactivity in certain transformations. For instance, in gold(III)-catalyzed carboalkoxylation reactions, this compound failed to produce the desired product, whereas trimethyl orthoformate achieved moderate yields (56%) under identical conditions . This highlights the need to evaluate steric effects during reagent selection for reaction optimization.
Q. What experimental parameters should be prioritized when using this compound in acid-catalyzed reactions?
Key parameters include:
- Catalyst type : Acidic conditions (e.g., camphorsulfonic acid) may alter reaction pathways, as seen in gold(III)-catalyzed systems where acid additives switched product selectivity .
- Temperature : Reactions involving bulky orthoesters often require elevated temperatures to overcome steric barriers, though excessive heat may degrade sensitive intermediates.
- Substrate compatibility : Electron-withdrawing/donating groups on substrates can modulate reactivity; this compound tolerates diverse substituents but may fail with highly hindered substrates .
Advanced Research Questions
Q. How can researchers reconcile contradictory results when this compound underperforms in sterically demanding reactions?
Contradictions often arise from steric hindrance or mismatched catalytic systems. For example, in iodine(III)-mediated rearrangements, this compound’s bulkiness prevented product formation, while smaller orthoesters succeeded . To address this:
- Mechanistic analysis : Probe transition-state geometries using computational tools (e.g., EVB simulations) to quantify steric/electronic contributions .
- Alternative reagents : Test orthoesters with intermediate bulk (e.g., triethyl orthoformate) or modify reaction conditions (e.g., higher catalyst loading).
Q. What methodologies are recommended for studying the catalytic efficiency of this compound in hydrolysis or solvolysis reactions?
Electrostatic effects and solvation dynamics play critical roles. Computational studies using the Empirical Valence Bond (EVB) method can estimate activation barriers and stabilization energies. For instance, this compound exhibited a calculated ΔG° of −6 kcal/mol in hydrolysis, with rate constants (4·10⁻³ s⁻¹) aligning with experimental observations when accounting for electrostatic TS stabilization . Experimental validation should include pH-dependent kinetic profiling and substrate concentration studies (see Table 2 in ).
Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?
Follow journal guidelines such as those outlined in the Beilstein Journal of Organic Chemistry:
- Detailed procedures : Specify catalyst loading, solvent purity, and reaction time. For example, in ketal protection, use this compound (1.2 eq) in methanol with catalytic H₂SO₄ at 25°C .
- Data reporting : Include characterization data (e.g., NMR, HPLC) for new compounds and cite literature for known intermediates.
- Supporting information : Provide raw kinetic data or computational parameters (e.g., EVB calibration curves) in supplementary files .
Q. Data Analysis and Mechanistic Insights
Q. How can researchers interpret kinetic discrepancies between this compound and its analogs?
Comparative kinetic studies (e.g., triethyl vs. This compound) reveal steric and electronic influences. For example, this compound showed a 50% lower rate constant (4·10⁻³ s⁻¹ vs. 8·10⁻³ s⁻¹ for triethyl) in hydrolysis, attributed to hindered nucleophilic attack . To resolve discrepancies:
- Kinetic isotope effects (KIE) : Differentiate between rate-limiting steps (e.g., protonation vs. bond cleavage).
- Computational modeling : Use molecular dynamics to simulate substrate orientation effects, which contribute to error margins in calculated rates .
Q. What strategies are effective for optimizing reactions where this compound exhibits low reactivity?
- Catalyst design : Employ bulky ligands or supramolecular hosts to preorganize substrates and reduce steric strain.
- Solvent engineering : Polar aprotic solvents (e.g., DCE) may enhance solubility and stabilize charged intermediates .
- Additive screening : Lewis acids (e.g., Ce(OTf)₃) can activate orthoesters or substrates, improving conversion .
Q. Tables for Key Data
Properties
IUPAC Name |
2-[di(propan-2-yloxy)methoxy]propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVAWNGRDHRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063479 | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4447-60-3 | |
Record name | 2,2′,2′′-[Methylidynetris(oxy)]tris[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4447-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2,2',2''-(methylidynetris(oxy))tris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2',2''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-[methylidynetris(oxy)]trispropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.